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Compound of Interest |

(S) -1 _(2 ’ 4-
Compound Name: Difluorophenyl)ethanamine

hydrochloride

Cat. No.: B591932

Technical Guide: (S)-1-(2,4-
Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest
in medicinal chemistry and drug development. The presence of two fluorine atoms on the
phenyl ring imparts unique electronic properties that can influence its biological activity,
metabolic stability, and pharmacokinetic profile. This document provides a comprehensive
overview of the known chemical properties, synthesis, and analytical methods related to this
compound, compiled to support research and development activities.

Chemical and Physical Properties

While specific experimental data for some properties of (S)-1-(2,4-Difluorophenyl)ethanamine
hydrochloride are not widely published, the following tables summarize available information
and typical characteristics for similar compounds.

General Information
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Property Value Source
(5)-1-(2,4-
Chemical Name Difluorophenyl)ethanamine N/A
hydrochloride
CAS Number 844647-37-6 [1]
Molecular Formula CsH10CIF2N [1]
Molecular Weight 193.62 g/mol [1]
Appearance White to off-white solid (typical) N/A
Property Value Notes
Melting Point Data not available N/A
Boiling Point Data not available N/A
The hydrochloride salt form
) generally confers aqueous
- Soluble in water, methanol, . . .
Solubility solubility. Specific solubility
ethanol (expected) )
values (e.g., in mg/mL) are not
readily available.
The amine group is basic; the
pKa of the conjugate acid is
pKa Data not available expected to be in the range of

9-10, typical for primary

benzylic amines.

Spectral Data

Detailed experimental spectral data for (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

is not available in the public domain. The following tables provide expected chemical shifts for

1H and 3C NMR spectroscopy based on the analysis of structurally related compounds.

Expected *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.calpaclab.com/s-1-2-4-difluorophenyl-ethanamine-hcl-min-98-100-mg/ala-s186859-100mg
https://www.calpaclab.com/s-1-2-4-difluorophenyl-ethanamine-hcl-min-98-100-mg/ala-s186859-100mg
https://www.calpaclab.com/s-1-2-4-difluorophenyl-ethanamine-hcl-min-98-100-mg/ala-s186859-100mg
https://www.benchchem.com/product/b591932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expected Chemical o Coupling Constant
Protons . Multiplicity
Shift (ppm) (J, Hz)
CHs 14-16 Doublet ~7
CH 43-45 Quartet ~7
NHs* 8.5-9.5 Broad Singlet N/A
Aromatic CH 6.9-75 Multiplet N/A

Expected 3C NMR Spectral Data

Carbon Expected Chemical Shift (ppm)
CHs 20-25

CH 50 - 55

Aromatic C 100 - 165 (with C-F coupling)

Experimental Protocols
Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine
Hydrochloride

A common synthetic route to chiral phenylethylamines involves the reductive amination of a
corresponding ketone. For the (S)-enantiomer, a chiral auxiliary or a stereoselective reducing
agent is typically employed.

Reaction Scheme:

2,4-Difluoroacetophenone - N-(1-(2,4-difluorophenyl)ethylidene)-((R)-1-phenylethanamine) —
(S,R)-N-(1-(2,4-difluorophenyl)ethyl)-1-phenylethanamine - (S)-1-(2,4-
Difluorophenyl)ethanamine - (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Materials:

e 2,4-Difluoroacetophenone
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¢ (R)-(+)-a-Methylbenzylamine

e Titanium (IV) isopropoxide

e Sodium borohydride (NaBHa4)

o Palladium on carbon (10% Pd/C)

e Methanol

e Ethanol

e Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
o Ethyl acetate

e Hexanes

Procedure:

e Imine Formation: 2,4-Difluoroacetophenone is reacted with (R)-(+)-a-methylbenzylamine in
the presence of a dehydrating agent like titanium (IV) isopropoxide to form the corresponding
chiral imine.

o Diastereoselective Reduction: The imine is then reduced with a hydride source such as
sodium borohydride. The chiral auxiliary directs the hydride attack to stereoselectively form
the (S,R)-diastereomer of the secondary amine.

» Chiral Auxiliary Removal: The (R)-a-methylbenzyl group is removed by hydrogenolysis using
a palladium on carbon catalyst under a hydrogen atmosphere.

 Purification of the Free Base: The resulting (S)-1-(2,4-difluorophenyl)ethanamine is purified
by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the
eluent.

o Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent
(e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in an
organic solvent until precipitation is complete. The resulting solid is collected by filtration,
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washed with a cold non-polar solvent, and dried under vacuum to yield (S)-1-(2,4-
difluorophenyl)ethanamine hydrochloride.

Chiral HPLC Analysis

To determine the enantiomeric purity of (S)-1-(2,4-Difluorophenyl)ethanamine, a chiral High-
Performance Liquid Chromatography (HPLC) method can be employed. The following is a
representative protocol based on methods used for similar chiral amines.

Chromatographic Conditions:

Parameter Condition

Chiral stationary phase column (e.g., Chiralcel®

Column ]
OD-H or Chiralpak® AD-H)
A mixture of a non-polar solvent (e.g., n-hexane
or heptane) and an alcohol (e.g., isopropanol or
ethanol). A small amount of a basic modifier

) (e.g., diethylamine or triethylamine) is often

Mobile Phase . . .
added to improve peak shape. A typical starting
mobile phase could be
Hexane:Isopropanol:Diethylamine (90:10:0.1,
VIVIV).

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Column Temperature 25°C

Injection Volume 10 uL

Sample Preparation:

A dilute solution of the sample is prepared in the mobile phase.

Biological Context and Signaling Pathways
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(S)-1-(2,4-Difluorophenyl)ethanamine and its derivatives are of interest in drug discovery,
particularly for neurological conditions. While the specific biological targets are not extensively
documented in publicly available sources, related compounds are known to interact with
monoamine neurotransmitter systems. It is hypothesized that this compound may modulate the
activity of serotonin (5-HT) and norepinephrine (NE) pathways.

The diagram below illustrates a simplified, hypothetical workflow for the initial screening of this
compound's biological activity.

4 In Vitro Screening )

'

Neurotransmitter Reuptake Assays
(Serotonin, Norepinephrine)

(e.g., MAO-A, MAO-B)

Receptor Binding Assays
(e.g., SERT, NET)

Enzyme Inhibition Assays)

Data Analysis
(Ki, IC50 values)

f Lead Identification \

( )
'

[Structure-Activity Relationship (SAR) Studies]
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Caption: A workflow for the initial biological screening of (S)-1-(2,4-
Difluorophenyl)ethanamine hydrochloride.

The following diagram illustrates a simplified representation of a potential mechanism of action,
where the compound might inhibit the reuptake of serotonin and norepinephrine.
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Caption: A simplified diagram of potential monoamine reuptake inhibition by the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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